molecular formula C11H11FO4 B13622944 Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate

Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13622944
M. Wt: 226.20 g/mol
InChI Key: XFUTWLDKUHFHGP-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11FO4 It is a derivative of propanoic acid and contains a fluorine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological processes and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
  • Methyl 3-(4-fluoro-3-hydroxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-fluoro-3-chlorophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of functional groups can enhance the compound’s chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO4/c1-15-10-5-7(3-4-8(10)12)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

XFUTWLDKUHFHGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC(=O)OC)F

Origin of Product

United States

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